Bacteriopheophytin a
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Overview
Description
Bacteriopheophytin a is a type of chlorophyll molecule that is found in photosynthetic bacteria. It is a key component in the process of photosynthesis, where it helps to absorb light energy and convert it into chemical energy that can be used by the organism. Bacteriopheophytin a has been the subject of extensive scientific research, which has helped to uncover many of its properties and potential applications.
Scientific Research Applications
Electron Transfer in Photosynthesis
Bacteriopheophytin a (BPhe a) plays a crucial role in the electron transfer process during photosynthesis. In the purple bacterium Rhodobacter sphaeroides, BPhe a serves as the primary electron acceptor in photosynthetic reaction centers. Research using photochemically induced dynamic nuclear polarization (photo-CIDNP) magic-angle spinning (MAS) NMR spectroscopy indicated that BPhe a in the active branch is not significantly influenced by the protein matrix surrounding it, contributing with its standard redox potential to the asymmetric electron transfer process (Gupta et al., 2013).
Influence on Charge Separation
The effect of exchanging BPhe a with plant pheophytin a on charge separation in mutant reaction centers of Rhodobacter sphaeroides was studied. The exchange affected the redox potential of BPhe a, influencing the charge separation and electron transfer dynamics at low temperatures, thus modifying the efficiency and direction of the photosynthetic process (Shkuropatov et al., 2003).
Photodynamic Therapy and Cancer Diagnosis
BPhe a, along with bacteriochlorophyll c, has been investigated for its potential applications in photodynamic therapy and the diagnosis of cancer. The absorption, fluorescence emission, and excitation spectra of these pigments introduced into lymphocytes were studied, demonstrating that BPhe a is photochemically stable in cells and can be incorporated to a greater extent in stimulated cells, indicating its suitability for medical applications over bacteriochlorophyll c (Dudkowiak et al., 2005).
properties
CAS RN |
17453-58-6 |
---|---|
Product Name |
Bacteriopheophytin a |
Molecular Formula |
C55H76N4O6 |
Molecular Weight |
889.2 g/mol |
IUPAC Name |
methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |
InChI Key |
KWOZSBGNAHVCKG-WFDCHTCOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |
SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
synonyms |
acteriopheophytin bacteriopheophytin a |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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